Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound features a pyrrolidine ring substituted with an ethyl ester group at the 3-position and a 2-chloro-4-methylphenyl group at the 4-position.
Preparation Methods
The synthesis of Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of ethyl 5-chloro-4-formylpyrrole-3-carboxylates with nitromethane, followed by reaction with N-methylazomethine ylide to form the desired pyrrolidine derivative . Industrial production methods may involve multi-step synthesis processes, including the formation of intermediate compounds and subsequent cyclization reactions under controlled conditions.
Chemical Reactions Analysis
Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its efficacy in biological systems .
Comparison with Similar Compounds
Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring.
Ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylate: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.
Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate: Similar but without the methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-3-18-14(17)12-8-16-7-11(12)10-5-4-9(2)6-13(10)15/h4-6,11-12,16H,3,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKWSMQIRTXZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=C(C=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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